(3-Chloro-5-iodophenyl)methanamine hydrochloride

Description

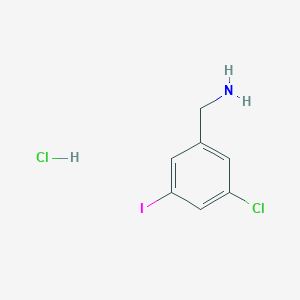

(3-Chloro-5-iodophenyl)methanamine hydrochloride (CAS: 1909319-35-2) is an aromatic amine hydrochloride salt with the molecular formula C₇H₈Cl₂IN and a molecular weight of 303.96 g/mol . The compound features a benzene ring substituted with chlorine (at position 3) and iodine (at position 5), with a methanamine group (-CH₂NH₂) at the benzylic position, protonated as a hydrochloride salt. The iodine atom’s bulkiness and polarizability may enhance binding specificity in target interactions, while the chlorine atom contributes to electron-withdrawing effects .

Properties

IUPAC Name |

(3-chloro-5-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUZOAILORVWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process begins with the chlorination of the phenyl ring, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Palladium Catalysts: For coupling reactions like Suzuki and Heck reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3-Chloro-5-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other proteins, leading to various biological effects. The presence of halogen atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Methanamine Derivatives

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- Structure : Pyridine ring with chlorine (position 3), fluorine (position 5), and methanamine (position 2).

- Molecular Formula : C₆H₆ClF₂N₂·HCl.

- Key Differences :

- Ring System : Pyridine (nitrogen-containing heterocycle) vs. benzene in the main compound. The pyridine’s electron-deficient nature alters reactivity and solubility.

- Halogens : Fluorine (smaller, highly electronegative) vs. iodine (bulkier, polarizable). This impacts steric interactions and metabolic stability.

- Applications : Likely explored in medicinal chemistry due to fluorine’s prevalence in bioactive molecules .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Thiazole ring (positions 2 and 4) with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₀H₉ClN₂S·HCl.

- Substituent Position: Chlorine at the para position on the phenyl ring vs. meta in the main compound.

- Properties : Melting point 268°C, higher than typical benzene derivatives due to thiazole’s rigidity .

1-(2,3-Difluoro-5-iodophenyl)methanamine Hydrochloride

- Structure : Benzene with difluoro (positions 2,3) and iodo (position 5) substituents.

- Molecular Formula : C₇H₇ClF₂IN.

- Key Differences :

Heterocyclic Methanamine Derivatives

(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride

- Structure : Isoxazole ring (positions 3 and 5) with a 4-fluorophenyl group.

- Molecular Formula : C₁₀H₁₀ClFN₂O.

- Key Differences :

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Structure : Thiadiazole ring with a 4-methoxyphenyl group.

- Molecular Formula : C₁₀H₁₂ClN₃OS.

- Key Differences :

Simplified Aromatic Derivatives

1-(4-Fluorophenyl)methanamine Hydrochloride

- Structure : Benzene with a single fluorine substituent (para) and methanamine.

- Molecular Formula : C₇H₇ClFN.

- Key Differences :

Key Trends :

- Halogen Effects : Iodine and chlorine enhance lipophilicity and binding affinity but may reduce metabolic stability. Fluorine improves bioavailability and target selectivity.

- Heterocycles : Thiazole, isoxazole, and thiadiazole introduce hydrogen-bonding sites and rigidity, favoring enzyme inhibition.

- Substituent Position : Meta-substituted halogens (as in the main compound) balance steric and electronic effects for optimal interaction.

Biological Activity

(3-Chloro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClI·HCl, with a molecular weight of approximately 305.49 g/mol. The compound features a phenyl ring substituted with chlorine at the 3-position and iodine at the 5-position, contributing to its distinctive electronic properties that influence its reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves:

- Halogenation of Phenylmethanamine : Initial chlorination followed by iodination.

- Reaction Conditions : Specific catalysts and solvents are employed to optimize yield and selectivity during the halogenation process.

- Purification : Techniques such as recrystallization and chromatography are used to achieve high purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens enhances its binding affinity, potentially leading to significant pharmacological effects .

Pharmacological Applications

Research indicates that this compound may exhibit:

- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cell lines .

- Antiviral Properties : Investigations into related compounds have demonstrated efficacy against viral infections, suggesting potential antiviral applications for this compound .

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in disease processes, providing a basis for its therapeutic use .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating the effects of halogenated phenyl compounds on tumor growth indicated that this compound could induce apoptosis in tumor cells, evidenced by increased cleavage of PARP and caspase-3 markers in xenograft models .

- Antiviral Activity Assessment : Similar compounds have been tested for their ability to inhibit viral replication in cellular assays, showing promising results that warrant further investigation into this compound's antiviral potential .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C7H8ClI·HCl |

| Molecular Weight | 305.49 g/mol |

| Synthesis Method | Halogenation of phenylmethanamine |

| Potential Applications | Antitumor, Antiviral |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Q & A

Q. What are the standard synthetic routes for (3-Chloro-5-iodophenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves halogenated aromatic precursors. For example, a substituted phenyl group is functionalized via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig for iodine incorporation). The amine group is introduced via reductive amination or Gabriel synthesis. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like Pd for cross-coupling . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves purity. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., deshielded protons at δ 7.2–7.8 ppm for chloro/iodo groups) and methanamine chain (δ 3.5–4.0 ppm for CH₂NH₂).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClIN⁺, expected m/z ~298.9) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%).

- Elemental Analysis : Matches calculated C, H, N, Cl, and I percentages .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C for long-term stability. Short-term storage at RT is acceptable if humidity is controlled (<30% RH). Degradation risks include hydrolysis of the amine group in aqueous media and iodine displacement under strong acidic/basic conditions. Stability testing via accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can regiochemical contradictions in halogenated methanamine derivatives be resolved during synthesis?

- Methodological Answer : Competing substitution patterns (e.g., para vs. meta chlorine placement) are mitigated by directing groups or steric control. For example, using bulky bases (e.g., LDA) in lithiation reactions can favor specific positions. X-ray crystallography or NOESY NMR confirms regiochemistry. Computational modeling (DFT) predicts thermodynamic favorability of intermediates .

Q. What strategies address discrepancies in spectroscopic data for novel methanamine hydrochloride derivatives?

- Methodological Answer : Contradictions between calculated and observed NMR shifts may arise from solvent effects or proton exchange. Use deuterated DMSO or CDCl₃ to stabilize amine protons. 2D NMR (HSQC, HMBC) resolves coupling ambiguities. Cross-validate with IR (N-H stretch ~3300 cm⁻¹) and XPS for halogen confirmation .

Q. How does the electronic environment of substituents influence reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing chloro and iodo groups activate the benzene ring toward electrophilic substitution but deactivate the amine for nucleophilic attacks. Hammett constants (σ⁺ for Cl: +0.11, I: +0.18) quantify electronic effects. Reactivity in SN2 reactions is enhanced by polar aprotic solvents (DMF, DMSO) and crown ethers for cation stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.